molecular formula C4H9BrN2O B8728448 N-(2-Aminoethyl)-2-bromoacetamide

N-(2-Aminoethyl)-2-bromoacetamide

Cat. No.: B8728448
M. Wt: 181.03 g/mol
InChI Key: BQUPLPRJBSPHGT-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-bromoacetamide is a bromoacetamide derivative featuring a 2-aminoethyl substituent. Bromoacetamides are characterized by a reactive bromine atom adjacent to an amide group, making them versatile intermediates in organic synthesis, radiochemistry, and pharmaceutical development .

Properties

Molecular Formula

C4H9BrN2O

Molecular Weight

181.03 g/mol

IUPAC Name

N-(2-aminoethyl)-2-bromoacetamide

InChI

InChI=1S/C4H9BrN2O/c5-3-4(8)7-2-1-6/h1-3,6H2,(H,7,8)

InChI Key

BQUPLPRJBSPHGT-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CBr)N

Origin of Product

United States

Comparison with Similar Compounds

Aliphatic Substituents

  • This compound: The primary amine in the 2-aminoethyl group facilitates nucleophilic substitution, enabling crosslinking or conjugation with thiols, amines, or biomolecules. This reactivity is valuable in peptide modification and radiopharmaceutical labeling .
  • 2-Bromo-N-[2-(diethylamino)ethyl]acetamide (CAS 1138442-93-9): The diethylaminoethyl group enhances solubility in organic solvents and introduces tertiary amine functionality. Such derivatives are explored in drug design for improved bioavailability .
  • N-Benzyl-2-bromo-N-ethylacetamide (CAS 180513-01-3) : The benzyl and ethyl groups reduce polarity, favoring applications in hydrophobic drug intermediates or polymer crosslinkers .

Aromatic Substituents

  • N-(3-Acetyl-2-thienyl)-2-bromoacetamide : The thienyl and acetyl groups stabilize resonance structures, making this compound a key intermediate in heterocyclic chemistry for synthesizing functionalized thiophenes .

Radiochemical Derivatives

  • N-(4-[18F]Fluorobenzyl)-2-bromoacetamide : Used as a radiolabeled synthon for PET imaging, this compound conjugates with biomolecules (e.g., Spiegelmers) to track pharmacokinetics .

Comparative Data Table

Compound Name Substituent(s) CAS Number Molecular Formula Key Properties/Applications References
This compound 2-Aminoethyl Not reported C₄H₉BrN₂O Bioconjugation, drug delivery -
2-Bromoacetamide (Parent compound) H 683-57-8 C₂H₄BrNO Chemical intermediate, crosslinking
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 3-Acetyl-2-thienyl Not provided C₈H₈BrNO₂S Heterocyclic synthesis
N-(4-[18F]Fluorobenzyl)-2-bromoacetamide 4-Fluorobenzyl Not provided C₉H₉BrFNO Radiolabeling for PET imaging
N-Benzyl-2-bromo-N-ethylacetamide Benzyl, Ethyl 180513-01-3 C₁₁H₁₄BrNO Hydrophobic drug intermediate
2-Bromo-N-[2-(diethylamino)ethyl]acetamide Diethylaminoethyl 1138442-93-9 C₈H₁₇BrN₂O Enhanced solubility for drug design

Research Findings and Functional Insights

  • Antiproliferative Activity: Derivatives like 2-[3,5-bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide (NFLOBA-EF24) exhibit efficacy against lung adenocarcinoma cells, comparable to the parent compound EF24 .
  • Anti-HIV Activity : Cyclam derivatives with bromoacetamide-linked polyamines demonstrate inhibition of HIV-1, highlighting the role of substituents in biological targeting .

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